N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Description
N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is a compound that features a pyrrolidine ring, a pyridine ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-9-8-16-7-4-12(10-16)15-13(17)11-2-5-14-6-3-11/h2-3,5-6,12H,4,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTJFTKCJVCDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a pyridine derivative and introduce the pyrrolidine moiety through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Pyridine derivatives: Compounds such as 4-aminopyridine and 2,3-dihydro-1,4-benzodioxine.
Uniqueness
N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound in drug discovery and other scientific research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
